5(6)-Carboxy-2',7'-dichlorofluorescein

Description

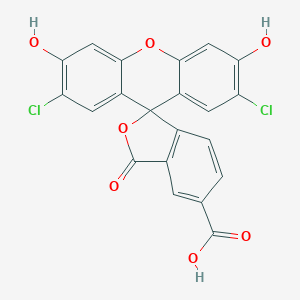

Structure

3D Structure

Properties

IUPAC Name |

2',7'-dichloro-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H10Cl2O7/c22-13-4-11-17(6-15(13)24)29-18-7-16(25)14(23)5-12(18)21(11)10-2-1-8(19(26)27)3-9(10)20(28)30-21/h1-7,24-25H,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGZVUTYDEVUNMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)C(=O)OC23C4=CC(=C(C=C4OC5=CC(=C(C=C35)Cl)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H10Cl2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20920579 | |

| Record name | 2',7'-Dichloro-3',6'-dihydroxy-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20920579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

445.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111843-78-8, 142975-81-3 | |

| Record name | 5(6)-Carboxy-2',7'-dichlorofluorescein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111843788 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5'-Carboxyl-2',7'-dichlorodihydrofluorescein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142975813 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2',7'-Dichloro-3',6'-dihydroxy-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20920579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5(6)-Carboxy-2',7'-dichlorofluorescein | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5(6)-Carboxy-2',7'-dichlorofluorescein: Synthesis, Purification, and Application

This guide provides a comprehensive overview of the synthesis, purification, and application of 5(6)-Carboxy-2',7'-dichlorofluorescein (CDCF), a fluorescent probe widely utilized in biomedical research. This document is intended for researchers, scientists, and professionals in the field of drug development.

Physicochemical and Spectral Properties

This compound is a derivative of fluorescein (B123965) characterized by the presence of two chlorine atoms on the xanthene ring and a carboxyl group on the phthalic acid moiety. These modifications result in altered spectral properties and intracellular retention compared to its parent compound.

| Property | Value | Reference |

| Molecular Formula | C₂₁H₁₀Cl₂O₇ | [1] |

| Molecular Weight | 445.21 g/mol | [1][2] |

| Appearance | Orange solid | [3] |

| Excitation Maximum (λex) | ~504-505 nm | [3][4] |

| Emission Maximum (λem) | ~526-529 nm | [3][4] |

| pKa | 4.8 | [3] |

| Solubility | Soluble in DMSO and buffers with pH > 6 | [3] |

Synthesis Protocol

The synthesis of this compound is typically achieved through a condensation reaction. The following protocol is adapted from established methods for fluorescein synthesis.

Reaction Scheme:

Materials and Reagents:

-

1,2,4-Benzenetricarboxylic anhydride (B1165640)

-

Zinc chloride (anhydrous)

-

Methanesulfonic acid (optional, as a solvent and catalyst)

-

Hydrochloric acid (HCl)

-

Deionized water

-

Ethanol

-

Hexane

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a condenser and a magnetic stirrer, combine 4-chlororesorcinol and 1,2,4-benzenetricarboxylic anhydride in an appropriate molar ratio (a slight excess of the anhydride can be used).

-

Catalyst Addition: Add anhydrous zinc chloride as a catalyst. The reaction can also be conducted in a solvent such as methanesulfonic acid.

-

Condensation Reaction: Heat the reaction mixture with stirring. The reaction temperature and time will need to be optimized, but a starting point is 180-200°C for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Hydrolysis: After the reaction is complete, cool the mixture to room temperature. Add a dilute solution of hydrochloric acid to hydrolyze any unreacted anhydride and to protonate the carboxyl group.

-

Precipitation and Collection: The crude product will precipitate out of the acidic solution. Collect the precipitate by vacuum filtration and wash it thoroughly with deionized water to remove any remaining acid and inorganic salts.

-

Drying: Dry the crude product in a vacuum oven.

Purification Protocol

The synthesis typically results in a mixture of the 5- and 6-carboxy isomers. Purification is necessary to isolate the desired isomer or to obtain a product of high purity.

Purification Method: Column Chromatography

-

Stationary Phase: Silica (B1680970) gel is a commonly used stationary phase.

-

Mobile Phase: A gradient of solvents is typically employed. A common mobile phase system starts with a non-polar solvent (e.g., dichloromethane (B109758) or chloroform) and gradually increases the polarity by adding a more polar solvent (e.g., methanol (B129727) or ethyl acetate). The exact gradient will need to be determined based on the separation observed on TLC.

-

Procedure:

-

Dissolve the crude product in a minimum amount of the initial mobile phase.

-

Load the sample onto the top of the prepared silica gel column.

-

Elute the column with the mobile phase, gradually increasing the polarity.

-

Collect fractions and monitor them by TLC to identify the fractions containing the desired product.

-

Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

-

Application in Cellular Biology: Measurement of Reactive Oxygen Species (ROS)

The diacetate derivative, 5(6)-Carboxy-2',7'-dichlorodihydrofluorescein diacetate (carboxy-H2DCFDA), is a widely used probe for the detection of intracellular ROS.

Experimental Workflow:

The following diagram illustrates the workflow for using carboxy-H2DCFDA to measure cellular ROS levels.

Caption: Workflow for intracellular ROS detection using carboxy-H2DCFDA.

Experimental Protocol for ROS Detection:

-

Cell Culture: Plate cells in a suitable format (e.g., 96-well plate, chamber slide) and culture under standard conditions.

-

Loading with carboxy-H2DCFDA:

-

Prepare a stock solution of carboxy-H2DCFDA in anhydrous DMSO.

-

Dilute the stock solution in a serum-free medium to the desired final concentration (typically in the low micromolar range).

-

Remove the culture medium from the cells and wash with a balanced salt solution (e.g., PBS or HBSS).

-

Add the carboxy-H2DCFDA loading solution to the cells and incubate at 37°C for a specified period (e.g., 30-60 minutes), protected from light.

-

-

Washing: Remove the loading solution and wash the cells gently with a balanced salt solution to remove any extracellular probe.

-

Treatment: Add the experimental treatment (e.g., a potential ROS inducer) to the cells in a suitable medium. Include appropriate positive and negative controls.

-

Fluorescence Measurement:

-

Measure the fluorescence intensity at the appropriate time points using a fluorescence microscope, flow cytometer, or microplate reader.

-

Use an excitation wavelength of approximately 495 nm and an emission wavelength of approximately 529 nm.[5]

-

-

Data Analysis: Quantify the changes in fluorescence intensity, which are proportional to the levels of intracellular ROS. Normalize the fluorescence signal to cell number or protein concentration if necessary.

Signaling Pathway Visualization

While this compound itself is not part of a signaling pathway, its use in detecting ROS is critical for studying various signaling pathways that are modulated by oxidative stress. The following diagram illustrates the general principle of how ROS, detected by this probe, can influence cellular signaling.

References

A Technical Guide to 5(6)-Carboxy-2',7'-dichlorofluorescein: Physicochemical Properties and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of 5(6)-Carboxy-2',7'-dichlorofluorescein (CDCF), a versatile fluorescent probe. This document details its key characteristics, provides established experimental protocols for its use, and presents visual workflows for its primary applications.

Core Physicochemical Properties

This compound is a substituted fluorescein (B123965) molecule widely utilized in biomedical research. The addition of chlorine atoms to the xanthene ring and a carboxyl group to the phenyl ring significantly influences its spectral properties and intracellular retention. A summary of its key physicochemical data is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₂₁H₁₀Cl₂O₇ | [1][2] |

| Molecular Weight | 445.21 g/mol | [2][3] |

| Appearance | Orange to yellow solid | [1] |

| Excitation Wavelength (λex) | ~504 nm | [3] |

| Emission Wavelength (λem) | ~529 nm | [3] |

| pKa | 4.8 - 5.1 | [1][3] |

| Solubility | Soluble in DMSO, DMF, and aqueous buffers with pH > 6. | [1] |

| Quantum Yield (Φ) | While a specific quantum yield for CDCF is not readily available, the resulting fluorescent product of its intracellular precursor has a reported quantum yield of 0.79. It is known that chlorination increases fluorescence intensity, while the addition of a carboxyl group can decrease it. | [1][4] |

Experimental Protocols

Detailed methodologies for key experiments involving this compound are outlined below. These protocols are foundational and may require optimization for specific experimental systems.

Determination of pKa (Spectrophotometric Titration)

The pKa of this compound can be determined by monitoring the change in its absorbance or fluorescence spectrum as a function of pH.

Materials:

-

This compound

-

A series of buffers with a range of known pH values (e.g., citrate, phosphate, borate (B1201080) buffers)

-

UV-Vis spectrophotometer or spectrofluorometer

-

pH meter

-

Volumetric flasks and pipettes

Procedure:

-

Prepare a stock solution of this compound in a suitable organic solvent like DMSO.

-

Prepare a series of solutions with a constant concentration of the dye in buffers of varying pH. Ensure the final concentration of the organic solvent is low to minimize its effect on the pH and spectral properties.

-

Measure the absorbance or fluorescence spectrum of each solution. For absorbance, scan a range of wavelengths to identify the isosbestic point and the wavelength of maximum absorbance for the acidic and basic forms. For fluorescence, excite at a wavelength where both forms absorb and measure the emission spectrum.

-

Plot the absorbance at a specific wavelength (or the fluorescence intensity ratio at two wavelengths) against the pH of the solutions.

-

The pKa is the pH at which the molecule is 50% in its acidic form and 50% in its basic form. This corresponds to the inflection point of the resulting sigmoidal curve.

Determination of Aqueous Solubility

The solubility of this compound in aqueous solutions can be determined using the shake-flask method followed by spectrophotometric quantification.

Materials:

-

This compound

-

Aqueous buffer of desired pH (e.g., Phosphate Buffered Saline, pH 7.4)

-

Shaker or rotator

-

Centrifuge

-

UV-Vis spectrophotometer

-

Syringe filters (e.g., 0.22 µm)

Procedure:

-

Add an excess amount of solid this compound to a known volume of the aqueous buffer in a sealed container.

-

Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

-

Separate the undissolved solid from the saturated solution by centrifugation followed by filtration of the supernatant through a syringe filter.

-

Prepare a series of standard solutions of the dye with known concentrations in the same buffer.

-

Measure the absorbance of the saturated filtrate and the standard solutions at the wavelength of maximum absorbance.

-

Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.

-

Determine the concentration of the saturated solution from the calibration curve. This concentration represents the aqueous solubility of the compound under the tested conditions.

Key Applications and Experimental Workflows

This compound is a cornerstone reagent in several cellular assays, primarily for the detection of reactive oxygen species and as a substrate for multidrug resistance-associated proteins.

Detection of Intracellular Reactive Oxygen Species (ROS)

The diacetate form, 5(6)-Carboxy-2',7'-dichlorodihydrofluorescein diacetate (carboxy-H₂DCFDA), is a cell-permeant, non-fluorescent precursor used to measure intracellular ROS.

Caption: Workflow for intracellular ROS detection using carboxy-H₂DCFDA.

Experimental Protocol for ROS Detection:

-

Cell Preparation: Culture cells to the desired confluency in a suitable format (e.g., 96-well plate).

-

Loading with carboxy-H₂DCFDA: Remove the culture medium and wash the cells with a buffered saline solution (e.g., PBS). Incubate the cells with a working solution of carboxy-H₂DCFDA (typically 5-25 µM) in a serum-free medium for 30-60 minutes at 37°C.

-

Induction of ROS: After loading, wash the cells to remove excess probe. Treat the cells with the experimental compounds or stimuli to induce ROS production.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope, plate reader, or flow cytometer. The excitation is typically around 495 nm, and the emission is measured around 529 nm. An increase in fluorescence intensity corresponds to an increase in intracellular ROS levels.

Substrate for Multidrug Resistance-Associated Protein 2 (MRP2)

This compound is a fluorescent substrate for the MRP2 transporter, an important protein in drug disposition and resistance.

Caption: Workflow for the MRP2 vesicular transport assay using CDCF.

Experimental Protocol for MRP2 Vesicular Transport Assay:

-

Prepare Inside-Out Membrane Vesicles: Isolate membrane vesicles from cells overexpressing MRP2 (e.g., Sf9 or HEK293 cells).

-

Reaction Mixture: Prepare a reaction mixture containing the membrane vesicles, this compound, and a reaction buffer.

-

Initiate Transport: Start the transport reaction by adding ATP. A control reaction without ATP should be run in parallel. Test compounds can be included to assess their inhibitory or stimulatory effects on MRP2-mediated transport.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period.

-

Stop Reaction and Filtration: Stop the reaction by adding an ice-cold wash buffer and rapidly filter the mixture through a filter plate that retains the vesicles but allows the free dye to pass through.

-

Quantification: Lyse the vesicles and quantify the amount of trapped fluorescent CDCF using a fluorescence plate reader. The ATP-dependent transport is calculated by subtracting the fluorescence in the absence of ATP from that in the presence of ATP.

References

Solubility Profile of 5(6)-Carboxy-2',7'-dichlorofluorescein in DMSO and PBS: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 5(6)-Carboxy-2',7'-dichlorofluorescein (CDCF) in two commonly used laboratory solvents: dimethyl sulfoxide (B87167) (DMSO) and phosphate-buffered saline (PBS). CDCF is a fluorescent probe utilized as an intracellular pH indicator and a substrate for multidrug resistance-associated protein 2 (MRP2) transport assays. A clear understanding of its solubility is critical for the preparation of stock solutions, ensuring accurate experimental design and reproducible results.

Quantitative Solubility Data

The solubility of this compound varies significantly between the organic solvent DMSO and the aqueous buffer PBS. The following table summarizes the available quantitative and qualitative solubility data.

| Solvent | Reported Solubility | Molar Concentration (approx.) | Notes |

| DMSO | 15 mg/mL[1] | ~33.7 mM | Standard dissolution. |

| 31.25 mg/mL[2] | ~70.2 mM | Requires sonication to achieve. | |

| PBS | Soluble in buffers with pH > 6[3] | Not specified | The carboxyl group's deprotonation at higher pH increases aqueous solubility. |

| Soluble in basic water (pH > 7)[4] | Not specified | ||

| Soluble in H₂O at pH ≥ 5 | Not specified |

Molecular Weight of this compound: 445.21 g/mol

Experimental Protocols

Precise determination of solubility is key for reliable experimental outcomes. Below are detailed methodologies for preparing solutions of this compound and for determining its solubility.

Protocol for Preparation of a Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution of this compound in DMSO.

Materials:

-

This compound (solid)

-

Anhydrous DMSO

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Ultrasonic bath (optional)

-

Calibrated analytical balance

-

Pipettes

Procedure:

-

Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.

-

Weigh the desired amount of the compound using an analytical balance and transfer it to a sterile vial.

-

Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., for a 10 mM stock solution, add 224.6 µL of DMSO to 1 mg of the compound).

-

Cap the vial tightly and vortex thoroughly for 2-5 minutes until the solid is completely dissolved.

-

For higher concentrations, sonication in a water bath may be necessary to facilitate dissolution[2].

-

Visually inspect the solution for any undissolved particulates. If present, continue vortexing or sonication.

-

Store the stock solution in small aliquots at -20°C or -80°C, protected from light, to minimize freeze-thaw cycles.

General Protocol for Determining Thermodynamic Solubility

This protocol outlines a general method for determining the thermodynamic solubility of this compound in a given solvent, such as PBS. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved solute.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., PBS, pH 7.4)

-

Microcentrifuge tubes

-

Thermomixer or incubator capable of maintaining a constant temperature and agitation

-

High-speed centrifuge or filtration apparatus (e.g., syringe filters)

-

UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Add an excess amount of solid this compound to a known volume of the solvent in a microcentrifuge tube. The excess solid is crucial to ensure that a saturated solution is formed.

-

Incubate the mixture at a constant temperature (e.g., 25°C) with continuous agitation for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

-

Separate the undissolved solid from the solution. This can be achieved by:

-

Centrifugation: Centrifuge the suspension at a high speed (e.g., >10,000 x g) for 15-30 minutes.

-

Filtration: Carefully filter the suspension using a syringe filter with a pore size that will retain the undissolved particles (e.g., 0.22 µm).

-

-

Carefully collect the supernatant or filtrate, ensuring no solid particles are transferred.

-

Quantify the concentration of the dissolved this compound in the clear solution using a suitable analytical method:

-

UV-Vis Spectrophotometry: Prepare a standard curve of known concentrations of the compound in the same solvent. Measure the absorbance of the saturated solution and determine the concentration from the standard curve.

-

HPLC: This is a more sensitive and specific method. Prepare a standard curve and analyze the saturated solution to determine the precise concentration.

-

-

The determined concentration represents the thermodynamic solubility of the compound in that solvent at the specified temperature.

Visualizing the Experimental Workflow

The following diagrams illustrate the key experimental workflows described above.

Caption: Workflow for preparing a DMSO stock solution.

Caption: Workflow for determining thermodynamic solubility.

References

An In-Depth Technical Guide to the Fluorescence Mechanism of 5(6)-Carboxy-2',7'-dichlorofluorescein

For Researchers, Scientists, and Drug Development Professionals

Introduction

5(6)-Carboxy-2',7'-dichlorofluorescein (CDCF) is a versatile fluorescent probe belonging to the xanthene dye family. Its robust photophysical properties, particularly its pH sensitivity and its utility as a marker for reactive oxygen species (ROS), have established it as a valuable tool in a multitude of biological and pharmacological research areas. This technical guide provides a comprehensive overview of the core fluorescence mechanism of CDCF, detailing its chemical structure, spectral properties, the profound influence of pH, and its applications in cellular analysis. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the in-depth knowledge required for the effective application and interpretation of data generated using this powerful fluorescent probe.

Core Fluorescence Mechanism

The fluorescence of this compound is intrinsically linked to its molecular structure, which consists of a xanthene core, a carboxyphenyl group, and two chlorine atoms. The extended π-electron system of the xanthene ring is the primary fluorophore. The fluorescence mechanism can be understood through the principles of electronic excitation and relaxation, often visualized using a Jablonski diagram.

Upon absorption of a photon of appropriate energy, typically in the blue region of the visible spectrum, an electron in the highest occupied molecular orbital (HOMO) of the CDCF molecule is promoted to a higher energy level, the lowest unoccupied molecular orbital (LUMO). This process, known as excitation, transitions the molecule from its ground state (S₀) to an excited singlet state (S₁).

The excited state is transient, and the molecule rapidly relaxes to the lowest vibrational level of the S₁ state through non-radiative processes such as internal conversion and vibrational relaxation. From this relaxed excited state, the molecule can return to the ground state via several pathways. The most significant of these for fluorescent molecules is the emission of a photon, a process known as fluorescence. The emitted photon is of lower energy (longer wavelength) than the absorbed photon, a phenomenon referred to as the Stokes shift.

The fluorescence intensity and spectral characteristics of CDCF are highly dependent on its chemical environment, most notably the pH. The presence of the carboxyl and hydroxyl groups allows the molecule to exist in different ionic forms, each with distinct photophysical properties.

The Influence of pH on Fluorescence

The fluorescence of CDCF is significantly modulated by pH due to the protonation and deprotonation of its functional groups. At different pH values, CDCF exists in equilibrium between several forms: a non-fluorescent lactone form, a weakly fluorescent zwitterionic form, and a highly fluorescent dianionic form.[1]

-

Acidic Conditions (pH < 4): In acidic environments, the equilibrium shifts towards the non-fluorescent lactone form. In this structure, the spirolactone ring is closed, which disrupts the extended π-conjugation of the xanthene system, thereby quenching fluorescence.[1]

-

Neutral to Slightly Acidic Conditions (pH 4-6): As the pH increases, the lactone ring opens, and the molecule can exist as a zwitterion, with a protonated carboxylic acid and a deprotonated hydroxyl group. This form exhibits weak fluorescence.

-

Alkaline Conditions (pH > 6): In basic solutions, both the carboxylic acid and the hydroxyl group are deprotonated, resulting in the dianionic form. This form possesses a fully delocalized π-electron system across the xanthene ring, leading to strong fluorescence emission.[1]

The pKa of the phenolic hydroxyl group is a critical determinant of the pH sensitivity range. The electron-withdrawing chlorine atoms on the xanthene ring lower the pKa of CDCF compared to its parent compound, carboxyfluorescein, making it a more sensitive probe in the acidic pH range of 4-5.[2][3]

Quantitative Data

The photophysical properties of this compound are summarized in the table below. These values are essential for designing experiments and interpreting fluorescence data.

| Property | Value | Conditions | Reference(s) |

| Excitation Maximum (λex) | 504 nm | 0.1 M Tris, pH 8.0 | [4] |

| Emission Maximum (λem) | 529 nm | 0.1 M Tris, pH 8.0 | [4] |

| Molar Extinction Coefficient (ε) | 90,000 M⁻¹cm⁻¹ | pH > 6 | [3] |

| pKa | 4.8 | [3] | |

| Fluorescence Quantum Yield (Φf) | Decreased by carboxylation | Compared to fluorescein | [5] |

Experimental Protocols

This compound is often used in its diacetate, cell-permeant form, 5(6)-Carboxy-2',7'-dichlorodihydrofluorescein diacetate (CDCFDA), for the measurement of intracellular reactive oxygen species (ROS). Once inside the cell, intracellular esterases cleave the acetate (B1210297) groups, and the resulting non-fluorescent 5(6)-Carboxy-2',7'-dichlorodihydrofluorescein (CDCFH) is then oxidized by ROS to the fluorescent CDCF.[6][7]

Protocol for Intracellular ROS Detection using CDCFDA (Microplate Assay)

This protocol is a general guideline and should be optimized for specific cell types and experimental conditions.

Materials:

-

Cells of interest

-

96-well black, clear-bottom microplate

-

5(6)-Carboxy-2',7'-dichlorodihydrofluorescein diacetate (CDCFDA) stock solution (e.g., 10 mM in DMSO)

-

Phosphate-buffered saline (PBS) or other suitable physiological buffer

-

Cell culture medium

-

Fluorescence microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well black, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the experiment.

-

Cell Treatment (Optional): If investigating the effect of a compound on ROS production, treat the cells with the compound for the desired duration before loading with CDCFDA.

-

Preparation of Loading Solution: Prepare a fresh working solution of CDCFDA in a suitable buffer (e.g., PBS) at a final concentration typically ranging from 1 to 25 µM.

-

Cell Loading: Remove the cell culture medium from the wells and wash the cells once with warm PBS. Add the CDCFDA loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.

-

Washing: After incubation, gently remove the loading solution and wash the cells twice with warm PBS to remove any extracellular dye.

-

Fluorescence Measurement: Add fresh, pre-warmed buffer or medium to the wells. Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for CDCF (e.g., Ex/Em = 495/525 nm).

-

Data Analysis: The fluorescence intensity is proportional to the amount of ROS produced. Compare the fluorescence of treated cells to that of control cells.

Visualizations

Chemical Structures and pH-Dependent Equilibrium of this compound

Caption: pH-dependent equilibrium of this compound.

Jablonski Diagram for this compound Fluorescence

Caption: Jablonski diagram illustrating the fluorescence of CDCF.

Experimental Workflow for Intracellular ROS Measurement

Caption: Workflow for intracellular ROS measurement using CDCFDA.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Dicarboxy-dichlorofluorescein: a new fluorescent probe for measuring acidic intracellular pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biotium.com [biotium.com]

- 4. caymanchem.com [caymanchem.com]

- 5. researchgate.net [researchgate.net]

- 6. abpbio.com [abpbio.com]

- 7. CDCF [5-(and-6)-Carboxy-2',7'-dichlorofluorescein] *Mixed isomers* | AAT Bioquest [aatbio.com]

quantum yield and extinction coefficient of CDCF

An In-depth Technical Guide to the Photophysical Properties and Applications of 5(6)-Carboxy-2',7'-dichlorofluorescein (CDCF)

This guide provides a comprehensive overview of the essential photophysical characteristics of this compound (CDCF), a versatile fluorescent probe. It is intended for researchers, scientists, and professionals in drug development who utilize fluorescence-based assays. The document details the , presents experimental protocols for their determination, and explores its application in cellular assays, including the measurement of intracellular pH, detection of reactive oxygen species, and assessment of multidrug resistance protein activity.

Core Photophysical Properties of CDCF

The utility of a fluorescent probe is defined by its ability to absorb and emit light efficiently. For CDCF, the key parameters are its molar extinction coefficient and fluorescence quantum yield.

Data Presentation: Photophysical Properties of CDCF

| Property | Value | Notes |

| Molar Extinction Coefficient (ε) | 90,000 M⁻¹cm⁻¹[1] | At the absorption maximum. |

| Fluorescence Quantum Yield (Φ) | 0.79[2] | This value is for the oxidized, fluorescent product of 6-carboxy-H2DCFDA inside cells. |

| Excitation Maximum (λex) | 504 nm[1][3] | In aqueous buffer (e.g., 0.1 M Tris pH 8.0). |

| Emission Maximum (λem) | 529 nm[1] | In aqueous buffer (e.g., 0.1 M Tris pH 8.0). |

| pKa | 4.8[1] | This lower pKa makes it suitable for measuring pH in acidic environments.[1][4] |

Experimental Protocols

Accurate determination of the quantum yield and extinction coefficient is crucial for quantitative fluorescence studies. The following are detailed methodologies for these measurements.

Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε) is a measure of how strongly a substance absorbs light at a given wavelength. It is determined using the Beer-Lambert law, A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.

Experimental Workflow for Extinction Coefficient Measurement

Workflow for determining the molar extinction coefficient of CDCF.

Methodology:

-

Stock Solution Preparation: Prepare a concentrated stock solution of CDCF in dimethyl sulfoxide (B87167) (DMSO).

-

Dilution Series: Create a series of dilutions of the CDCF stock solution in a suitable aqueous buffer (e.g., 0.1 M Tris, pH 8.0). The final concentrations should result in absorbance values between 0.1 and 1.0 to ensure linearity.

-

Spectrophotometry: For each dilution, measure the absorbance spectrum using a UV-Vis spectrophotometer. Use the same buffer as a blank reference.

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax).

-

Plot the absorbance at λmax against the molar concentration of CDCF for each dilution.

-

Perform a linear regression on the data points. The resulting plot should be a straight line passing through the origin.

-

The molar extinction coefficient (ε) is calculated from the slope of the line according to the Beer-Lambert law (ε = Slope / l, where l is the path length of the cuvette, typically 1 cm).

-

Determination of Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The relative quantum yield is commonly determined by comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.

Experimental Workflow for Relative Quantum Yield Measurement

References

- 1. biotium.com [biotium.com]

- 2. Measurement of DCF fluorescence as a measure of reactive oxygen species in murine islets of Langerhans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

Core Principles of Intracellular Reactive Oxygen Species Detection Using 5(6)-Carboxy-2',7'-dichlorofluorescein diacetate

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth exploration of the principle of action for 5(6)-Carboxy-2',7'-dichlorofluorescein diacetate (5(6)-CDCFDA), a widely utilized fluorescent probe for the detection of intracellular reactive oxygen species (ROS). This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this reagent's mechanism, application, and associated experimental protocols.

Introduction to this compound diacetate

This compound diacetate, often abbreviated as carboxy-DCFDA or C-DCDFA, is a cell-permeant indicator used to measure hydroxyl, peroxyl, and other reactive oxygen species activity within living cells.[1] It is a chemically reduced and acetylated analog of fluorescein, which upon intracellular activation and subsequent oxidation, becomes highly fluorescent.[2] This probe is valued for its ability to passively diffuse across the cell membrane and, once activated, its fluorescent product is better retained within the cell due to additional negative charges, allowing for longer data-collection times compared to its non-carboxylated counterpart, H2DCFDA.[2][3]

Principle of Action

The mechanism of 5(6)-CDCFDA as an intracellular ROS indicator involves a multi-step process that transforms the initially non-fluorescent molecule into a highly fluorescent reporter. This process can be broken down into three key stages: cellular uptake, enzymatic activation, and oxidation by reactive oxygen species.

Cellular Uptake and Intracellular Sequestration

In its native diacetate form, 5(6)-CDCFDA is a nonpolar molecule that readily permeates the plasma membrane of living cells.[4] Its passive diffusion allows it to be easily introduced into the intracellular environment of a wide range of cell types.

Enzymatic Cleavage by Intracellular Esterases

Once inside the cell, the two acetate (B1210297) groups of 5(6)-CDCFDA are hydrolyzed by intracellular esterases.[1][5] This enzymatic cleavage removes the diacetate moieties, converting the molecule into the non-fluorescent 5-(and 6)-carboxy-2',7'-dichlorodihydrofluorescein (carboxy-H2DCF).[2] The addition of the carboxyl group results in a charged molecule that is less membrane-permeable and is therefore better retained within the cytoplasm.[2]

Oxidation by Reactive Oxygen Species and Fluorescence

The resulting carboxy-H2DCF is then oxidized by various reactive oxygen species, including hydroxyl radicals and peroxyl radicals, into the highly fluorescent 5-(and 6)-carboxy-2',7'-dichlorofluorescein (carboxy-DCF).[1][6] It is this fluorescent product that is detected and quantified as a measure of intracellular ROS levels. The intensity of the fluorescence is directly proportional to the amount of ROS present within the cell.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for this compound diacetate and its fluorescent product.

| Parameter | Value | Reference(s) |

| Molecular Formula | C₂₅H₁₄Cl₂O₉ | [7] |

| Molecular Weight | 529.28 g/mol | [7] |

| Excitation Maximum (Ex) | ~495-504 nm | [1] |

| Emission Maximum (Em) | ~529-535 nm | [1] |

| Recommended Working Concentration | 10-50 µM | [8] |

| Purity | ≥85% (HPCE) |

Experimental Protocols

The following protocols provide a general framework for the use of 5(6)-CDCFDA in cell-based assays for the detection of ROS. Optimization may be required depending on the cell type and experimental conditions.

Reagent Preparation

-

Stock Solution Preparation: Prepare a stock solution of 5(6)-CDCFDA at a concentration of 10-20 mM in anhydrous dimethyl sulfoxide (B87167) (DMSO).[8][9] Aliquot and store at -20°C, protected from light and moisture.[10]

-

Working Solution Preparation: On the day of the experiment, dilute the stock solution to a final working concentration of 10-50 µM in a suitable buffer, such as pre-warmed phenol (B47542) red-free cell culture medium or Hank's Balanced Salt Solution (HBSS).[5][8] It is critical to prepare this solution fresh and not store or reuse it.[8]

Cellular Staining and ROS Detection

This protocol is adaptable for both adherent and suspension cells and can be performed in microplates, culture dishes, or flow cytometry tubes.

-

Cell Seeding: Seed cells at an appropriate density in the desired culture vessel and allow them to adhere (for adherent cells) or reach the desired concentration (for suspension cells). For a 96-well plate, a density of 50,000 cells per well is a common starting point.[8]

-

Cell Loading: Remove the culture medium and wash the cells once with a warm buffer (e.g., HBSS or PBS).

-

Incubation with Probe: Add the freshly prepared 5(6)-CDCFDA working solution to the cells and incubate for 30-45 minutes at 37°C in the dark.[1][8]

-

Washing: After incubation, remove the loading solution and wash the cells once or twice with a warm buffer to remove any excess probe.

-

Treatment (Optional): If investigating the effect of a compound on ROS production, add the test compound at the desired concentration and incubate for the appropriate duration. Include positive (e.g., pyocyanin (B1662382) or antimycin) and negative (vehicle) controls.[1][11]

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope, microplate reader, or flow cytometer with excitation and emission wavelengths set appropriately for carboxy-DCF (Ex/Em: ~495/529 nm).[1]

Visualizing the Principle of Action

The following diagrams illustrate the key steps in the mechanism of action of 5(6)-CDCFDA and a typical experimental workflow.

Caption: Mechanism of 5(6)-CDCFDA activation.

Caption: Typical workflow for a cell-based ROS assay.

References

- 1. abcam.com [abcam.com]

- 2. abpbio.com [abpbio.com]

- 3. Metal-Sulfate Induced Generation of ROS in Human Brain Cells: Detection Using an Isomeric Mixture of 5- and 6-Carboxy-2′,7′-Dichlorofluorescein Diacetate (Carboxy-DCFDA) as a Cell Permeant Tracer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. scbt.com [scbt.com]

- 8. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. caymanchem.com [caymanchem.com]

An In-depth Technical Guide to the Intracellular Hydrolysis of CDCFDA by Esterases

For Researchers, Scientists, and Drug Development Professionals

Introduction

The hydrolysis of 5-(and-6)-carboxy-2',7'-dichlorofluorescein diacetate (CDCFDA) by intracellular esterases is a fundamental process widely employed in cell biology and drug development for the assessment of cell viability, proliferation, and cytotoxicity. CDCFDA, a non-fluorescent and cell-permeant compound, readily diffuses across the plasma membrane of living cells. Once inside, ubiquitous intracellular esterases cleave the diacetate groups, converting CDCFDA into the highly fluorescent and membrane-impermeant molecule, carboxy-2',7'-dichlorofluorescein (CDCF). The accumulation of CDCF within cells with intact membranes serves as a robust indicator of enzymatic activity and cell health. This guide provides a comprehensive overview of the core principles, quantitative data, and detailed experimental protocols related to the intracellular hydrolysis of CDCFDA.

Mechanism of Action

The utility of CDCFDA as a vital dye hinges on a two-step process: passive diffusion into the cell followed by enzymatic hydrolysis.

-

Cellular Uptake: CDCFDA is a lipophilic molecule that passively diffuses across the cell membrane into the cytoplasm.[1]

-

Esterase-Mediated Hydrolysis: Within the cell, non-specific intracellular esterases, such as carboxylesterases (CES1 and CES2), recognize and hydrolyze the two acetate (B1210297) ester bonds of CDCFDA.[2] This enzymatic cleavage releases the fluorescent product, CDCF.

-

Fluorescent Product Accumulation: The resulting CDCF is a polar molecule that is retained within the cell, provided the plasma membrane is intact.[1] Dead or dying cells with compromised membranes cannot retain the fluorescent product. The intensity of the fluorescence is therefore proportional to the intracellular esterase activity and the number of viable cells.

Quantitative Data

The kinetic parameters of the hydrolysis of fluorescein-based diesters can vary depending on the specific substrate, the type of esterase, and the cellular environment. While specific kinetic data for CDCFDA with purified mammalian esterases is not extensively documented in publicly available literature, data from closely related substrates and cell systems provide valuable insights.

| Substrate | Enzyme Source | Km (µM) | Vmax | Reference |

| 5-(and-6)-carboxyfluorescein diacetate (cFDA) | Saccharomyces cerevisiae cell extracts | 290 | 12.3 nmol/min/mg protein | [3] |

| Fluorescein (B123965) diacetate (FDA) | EMT6 mouse mammary tumor cells | 2 | Not specified | |

| 5-(and-6)-carboxyfluorescein diacetate (CFDA) | EMT6 mouse mammary tumor cells | 19 | Not specified |

Experimental Protocols

This section provides a detailed methodology for measuring intracellular esterase activity using CDCFDA in mammalian cells, adaptable for various research applications.

Materials

-

5-(and-6)-carboxy-2',7'-dichlorofluorescein diacetate (CDCFDA)

-

Dimethyl sulfoxide (B87167) (DMSO), anhydrous

-

Phosphate-buffered saline (PBS), pH 7.4

-

Mammalian cell line of interest (e.g., HeLa, MCF-7)

-

Complete cell culture medium

-

96-well black, clear-bottom microplate

-

Fluorescence microplate reader or flow cytometer

-

Cell counting device (e.g., hemocytometer, automated cell counter)

Preparation of Reagents

-

CDCFDA Stock Solution (10 mM): Dissolve an appropriate amount of CDCFDA in anhydrous DMSO to a final concentration of 10 mM. Aliquot and store at -20°C, protected from light.

-

CDCFDA Working Solution (2X): On the day of the experiment, dilute the 10 mM CDCFDA stock solution in pre-warmed complete cell culture medium to a 2X working concentration (e.g., 20 µM for a final concentration of 10 µM).

Assay Protocol for Microplate Reader

-

Cell Seeding: Seed the mammalian cells in a 96-well black, clear-bottom microplate at a density of 1 x 104 to 5 x 104 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Cell Treatment (Optional): If evaluating the effect of a compound on esterase activity or cell viability, remove the culture medium and add the test compounds at various concentrations in 100 µL of fresh medium. Incubate for the desired period.

-

Cell Staining: Add 100 µL of the 2X CDCFDA working solution to each well, resulting in a final volume of 200 µL and the desired final CDCFDA concentration.

-

Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light. The optimal incubation time may need to be determined empirically for different cell types.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 495 nm and 529 nm, respectively.

Assay Protocol for Flow Cytometry

-

Cell Preparation: Prepare a single-cell suspension of the cells of interest at a concentration of 1 x 106 cells/mL in complete culture medium.

-

Cell Staining: Add the CDCFDA stock solution directly to the cell suspension to achieve the desired final concentration (e.g., 1-10 µM).

-

Incubation: Incubate the cells at 37°C for 15-30 minutes, protected from light.

-

Washing: Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant. Resuspend the cell pellet in 1 mL of ice-cold PBS.

-

Flow Cytometric Analysis: Analyze the stained cells on a flow cytometer using the appropriate laser (e.g., 488 nm) and emission filter (e.g., 530/30 nm bandpass). Gate on the cell population of interest based on forward and side scatter properties to exclude debris.

Visualizations

CDCFDA Hydrolysis Pathway

Caption: The intracellular conversion of non-fluorescent CDCFDA to fluorescent CDCF.

Experimental Workflow for Microplate Assay

References

- 1. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of uptake and hydrolysis of fluorescein diacetate and carboxyfluorescein diacetate by intracellular esterases in Saccharomyces cerevisiae, which result in accumulation of fluorescent product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Polar fluorescein derivatives as improved substrate probes for flow cytoenzymological assay of cellular esterases - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Spectroscopic Profile of 5(6)-Carboxy-2',7'-dichlorofluorescein: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core spectral properties of the fluorescent probe 5(6)-Carboxy-2',7'-dichlorofluorescein (CDCF). A versatile tool in cellular and biochemical analysis, understanding its spectroscopic characteristics is paramount for its effective application in research and development. This document summarizes key quantitative data, details experimental protocols for characterization, and illustrates the logical workflow of spectral analysis.

Core Spectral and Physicochemical Properties

This compound is a derivative of fluorescein (B123965) notable for its lower pKa, making it a valuable indicator for pH in more acidic environments.[1][2] The presence of electron-withdrawing chlorine atoms on the xanthene ring and a carboxyl group on the phthalic acid moiety significantly influences its photophysical and chemical characteristics.[3] The compound is typically supplied as a mixture of the 5- and 6-carboxy isomers, which exhibit very similar spectroscopic properties.[3]

| Property | Value | Source(s) |

| Excitation Maximum (λex) | ~504-505 nm | [1][4][5][6] |

| Emission Maximum (λem) | ~526-529 nm | [1][4][5][7][8] |

| Molar Extinction Coefficient (ε) | ~90,000 M⁻¹cm⁻¹ | [1] |

| pKa | ~4.8 - 5.1 | [1][4] |

| Molecular Formula | C₂₁H₁₀Cl₂O₇ | [1][8] |

| Molecular Weight | 445.21 g/mol | [4][8] |

| Solubility | Soluble in DMSO and buffers with pH > 6 | [1][8] |

pH Dependence of Spectral Properties

The fluorescence of CDCF is highly dependent on pH. The carboxyl and phenolic hydroxyl groups undergo protonation and deprotonation with changes in the acidity of the medium, altering the electronic structure of the fluorophore. This property makes CDCF an excellent fluorescent indicator for intracellular pH, particularly in the acidic range of 4 to 5.[8][11] The lower pKa of CDCF compared to carboxyfluorescein is attributed to the electron-withdrawing effects of the chlorine atoms.[1][3]

Experimental Protocols

The following sections provide detailed methodologies for the determination of the key spectral properties of this compound.

Determination of Excitation and Emission Spectra

This protocol outlines the procedure for measuring the excitation and emission spectra of CDCF using a spectrofluorometer.

Materials:

-

This compound (solid)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Spectrofluorometer

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of CDCF (e.g., 1 mM) by dissolving the solid compound in a minimal amount of DMSO. Further dilute the stock solution in PBS (pH 7.4) to prepare a working solution with an absorbance of approximately 0.05 at the expected absorption maximum (~504 nm) to minimize inner filter effects.

-

Emission Spectrum Measurement: a. Set the excitation wavelength of the spectrofluorometer to the absorbance maximum of CDCF (~504 nm). b. Set the emission scan range from a wavelength slightly longer than the excitation wavelength (e.g., 510 nm) to a longer wavelength (e.g., 700 nm). c. Record the fluorescence emission spectrum. The wavelength at which the highest fluorescence intensity is observed is the emission maximum (λem).

-

Excitation Spectrum Measurement: a. Set the emission wavelength of the spectrofluorometer to the determined emission maximum (λem). b. Set the excitation scan range from a shorter wavelength (e.g., 400 nm) to a wavelength just below the emission maximum (e.g., 520 nm). c. Record the fluorescence excitation spectrum. The wavelength at which the highest fluorescence intensity is observed is the excitation maximum (λex).

Determination of Molar Extinction Coefficient

This protocol describes the method to calculate the molar extinction coefficient (ε) of CDCF using the Beer-Lambert law.

Materials:

-

CDCF stock solution (precisely known concentration)

-

Appropriate solvent (e.g., PBS, pH > 6)

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

Procedure:

-

Serial Dilutions: Prepare a series of dilutions of the CDCF stock solution in the chosen solvent. The concentrations should be chosen to yield absorbance values between 0.1 and 1.0 at the absorbance maximum.

-

Absorbance Measurement: Measure the absorbance of each dilution at the absorbance maximum (λmax), which corresponds to the excitation maximum (λex).

-

Data Analysis: a. Plot a graph of absorbance versus concentration. b. According to the Beer-Lambert law (A = εcl), the slope of the resulting linear fit is the molar extinction coefficient (ε) when the path length (l) is 1 cm. c. Ensure the plot is linear, as deviations can indicate aggregation or other concentration-dependent effects.

Determination of Fluorescence Quantum Yield (Comparative Method)

This protocol details the comparative method for determining the fluorescence quantum yield (Φf) of CDCF relative to a known standard.

Materials:

-

CDCF solution

-

A quantum yield standard with a known Φf and similar spectral properties (e.g., Fluorescein in 0.1 M NaOH, Φf = 0.95)

-

Solvent for both sample and standard (ideally the same to avoid refractive index corrections)

-

Spectrofluorometer

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Absorbance Matching: Prepare dilute solutions of both the CDCF sample and the quantum yield standard in the same solvent. Adjust the concentrations so that their absorbance values at the excitation wavelength are low (typically < 0.1) and ideally very close to each other to minimize re-absorption effects.

-

Fluorescence Spectra Acquisition: a. Record the fluorescence emission spectrum of the standard solution, exciting at a wavelength where both the sample and standard absorb. b. Without changing the instrument settings, record the fluorescence emission spectrum of the CDCF sample using the same excitation wavelength.

-

Data Analysis: a. Integrate the area under the emission curves for both the sample and the standard. b. Calculate the quantum yield of the sample (Φf_sample) using the following equation:

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols described above.

References

- 1. Fluorescein Derivatives as Fluorescent Probes for pH Monitoring along Recent Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 3. How to Measure the Extinction Coefficient of a Fluorescent Protein | MtoZ Biolabs [mtoz-biolabs.com]

- 4. Fluorescence Excitation and Emission Fundamentals [evidentscientific.com]

- 5. caymanchem.com [caymanchem.com]

- 6. chem.uci.edu [chem.uci.edu]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. encyclopedia.pub [encyclopedia.pub]

- 11. hitachi-hightech.com [hitachi-hightech.com]

An In-depth Technical Guide to the Excitation and Emission Spectra of 5(6)-Carboxy-2',7'-dichlorofluorescein

This technical guide provides a comprehensive overview of the spectral properties of 5(6)-Carboxy-2',7'-dichlorofluorescein (CDCF), a versatile fluorescent probe. Designed for researchers, scientists, and drug development professionals, this document details the dye's excitation and emission characteristics, experimental protocols for its use, and the underlying mechanisms of its fluorescence.

Core Spectral and Physicochemical Properties

This compound is a derivative of fluorescein (B123965) notable for its lower pKa, making it particularly useful as a pH indicator in acidic environments and for the detection of intracellular reactive oxygen species (ROS).[1][2][3] The presence of electron-withdrawing chlorine atoms and a carboxyl group enhances its photostability compared to standard carboxyfluorescein.[4] It exists as a mixture of two positional isomers, 5-carboxy and 6-carboxy, which have very similar spectroscopic properties.[3]

Quantitative Data Summary

The key spectral and physicochemical properties of this compound are summarized in the table below. These values can be influenced by the solvent and pH of the medium.

| Property | Value | Conditions | Reference(s) |

| Excitation Maximum (λex) | 504 - 505 nm | 0.1 M Tris, pH 8.0 | [5][6][7] |

| Emission Maximum (λem) | 526 - 530 nm | 0.1 M Tris, pH 8.0 | [5][6] |

| Molar Extinction Coefficient (ε) | 90,000 cm⁻¹M⁻¹ | pH > 6 | [2] |

| pKa | 4.8 - 5.1 | [2][7] | |

| Molecular Weight | 445.21 g/mol | [7] | |

| Solubility | Soluble in DMSO, DMF, and aqueous buffers (pH > 6) | [2][7] |

Experimental Protocols

Detailed methodologies for the utilization of this compound in key applications are provided below.

Protocol 1: Determination of Fluorescence Spectra

This protocol outlines the procedure for measuring the excitation and emission spectra of this compound.

Materials:

-

This compound

-

Spectroscopic grade solvent (e.g., DMSO or 0.1 M Tris buffer, pH 8.0)

-

Spectrofluorometer

-

Quartz cuvettes

Procedure:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in DMSO.

-

Working Solution Preparation: Dilute the stock solution in the desired buffer (e.g., 0.1 M Tris, pH 8.0) to a final concentration that yields an absorbance between 0.02 and 0.1 at the excitation wavelength to ensure linearity.

-

Excitation Spectrum Measurement:

-

Set the emission wavelength to the expected maximum (approximately 529 nm).

-

Scan a range of excitation wavelengths (e.g., 400 nm to 520 nm).

-

The peak of the resulting spectrum is the excitation maximum.

-

-

Emission Spectrum Measurement:

-

Set the excitation wavelength to the determined maximum (approximately 504 nm).

-

Scan a range of emission wavelengths (e.g., 510 nm to 600 nm).

-

The peak of this spectrum is the emission maximum.

-

-

Data Correction: Ensure that the recorded spectra are corrected for instrument-specific variations in lamp intensity and detector response.

Protocol 2: Intracellular pH Measurement

CDCF is an effective fluorescent probe for measuring pH in the acidic range of 4-5.[1] A dual excitation ratio method can be employed for accurate intracellular pH measurements.[8]

Materials:

-

This compound diacetate (CDCFDA), the cell-permeant precursor

-

Cells of interest

-

Balanced salt solution (e.g., HBSS or PBS)

-

Fluorescence microscope or plate reader with dual-excitation capabilities

-

Calibration buffers of known pH containing nigericin (B1684572) and high potassium

Procedure:

-

Cell Loading: Incubate the cells with a final concentration of 1-10 µM CDFDA in serum-free medium for 30-60 minutes at 37°C in the dark.

-

Washing: Wash the cells twice with the balanced salt solution to remove extracellular dye.

-

Fluorescence Measurement:

-

Alternately excite the cells at approximately 495 nm and 440 nm.

-

Measure the fluorescence emission at approximately 530 nm for each excitation wavelength.

-

-

Ratio Calculation: Calculate the ratio of the fluorescence intensities obtained from the two excitation wavelengths (495 nm / 440 nm).

-

Calibration: To convert the fluorescence ratio to a pH value, generate a calibration curve by treating the loaded cells with buffers of known pH in the presence of nigericin (a protonophore) and high potassium (to equilibrate intracellular and extracellular pH). Plot the fluorescence ratio against the corresponding pH values.

Protocol 3: Detection of Intracellular Reactive Oxygen Species (ROS)

The diacetate form of the probe, 5(6)-Carboxy-2',7'-dichlorodihydrofluorescein diacetate (carboxy-H2DCFDA), is used for intracellular ROS detection.[9]

Materials:

-

Carboxy-H2DCFDA

-

Cells of interest

-

Cell culture medium

-

ROS-inducing agent (positive control, e.g., H₂O₂)

-

Flow cytometer, fluorescence microscope, or plate reader

Procedure:

-

Cell Preparation: Culture cells to the desired confluency.

-

Probe Loading: Wash the cells with a balanced salt solution and then incubate with 1-10 µM carboxy-H2DCFDA in serum-free medium for 30-60 minutes at 37°C in the dark.[9]

-

Treatment: After washing to remove the excess probe, treat the cells with the experimental compound or a positive control (e.g., H₂O₂) to induce ROS production.

-

Fluorescence Measurement: Measure the fluorescence intensity using an appropriate instrument with excitation at ~495 nm and emission at ~529 nm. The increase in fluorescence is proportional to the level of intracellular ROS.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key processes involving this compound.

Caption: Intracellular activation of the ROS probe.

The cell-permeant and non-fluorescent carboxy-H2DCFDA diffuses into the cell, where intracellular esterases cleave the acetate (B1210297) groups, trapping the non-fluorescent carboxy-H2DCF inside.[3][10] In the presence of reactive oxygen species, carboxy-H2DCF is oxidized to the highly fluorescent this compound (CDCF).[9][10]

Caption: Logic for ratiometric pH determination.

This diagram illustrates the principle of dual-excitation ratiometric pH measurement. The ratio of fluorescence emission intensities at a single wavelength when the dye is excited at two different wavelengths is calculated and correlated to the pH of the environment.[8]

References

- 1. Production and Detection of Reactive Oxygen Species (ROS) in Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Flow-cytometric Detection of Low-level Reactive Oxygen Species in Cell Lines and Primary Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. doc.abcam.com [doc.abcam.com]

- 4. biotium.com [biotium.com]

- 5. Making sure you're not a bot! [opus4.kobv.de]

- 6. chem.uci.edu [chem.uci.edu]

- 7. Virtual Labs [mfs-iiith.vlabs.ac.in]

- 8. Dicarboxy-dichlorofluorescein: a new fluorescent probe for measuring acidic intracellular pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound | 142975-81-3 | Benchchem [benchchem.com]

- 10. interchim.fr [interchim.fr]

Understanding the pKa of 5(6)-Carboxy-2',7'-dichlorofluorescein for pH Sensing: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acid dissociation constant (pKa) of the fluorescent probe 5(6)-Carboxy-2',7'-dichlorofluorescein (CDCF) and its application in pH sensing. This document outlines the fundamental principles of its pH-dependent fluorescence, detailed experimental protocols for pKa determination, and the signaling mechanism underlying its function as a pH indicator.

Introduction to this compound (CDCF) as a pH Indicator

This compound is a derivative of fluorescein (B123965) that exhibits pH-dependent fluorescence, making it a valuable tool for measuring pH in various biological and chemical systems. The presence of electron-withdrawing chlorine atoms and a carboxyl group on the fluorescein core lowers the pKa of the molecule compared to the parent compound, carboxyfluorescein.[1] This lower pKa makes CDCF particularly well-suited for measuring pH in acidic environments, such as within cellular organelles like lysosomes.[2][3] The fluorescence intensity of CDCF increases with rising pH as the molecule transitions from a less fluorescent, protonated state to a more fluorescent, deprotonated state.

Physicochemical and Spectral Properties

The key properties of this compound are summarized in the table below. It is important to note that the reported pKa values can vary depending on the experimental conditions, such as ionic strength and temperature. An "effective" pKa is often cited for intracellular measurements, which can differ from the pKa determined in a cell-free system.

| Property | Value | Reference |

| Molecular Formula | C₂₁H₁₀Cl₂O₇ | [4][5] |

| Molecular Weight | 445.21 g/mol | [4][5] |

| pKa | 4.8, 5.1 | [4][5] |

| Excitation Maximum (λex) | ~504 nm | [4] |

| Emission Maximum (λem) | ~529 nm | [4] |

| Solubility | Soluble in DMSO and aqueous buffers with pH > 6 | [4] |

Signaling Pathway: The Mechanism of pH Sensing

The pH-sensing mechanism of CDCF is based on the reversible protonation and deprotonation of its xanthene ring system. In acidic conditions, the hydroxyl group on the xanthene core is protonated, leading to a lactone form which is non-fluorescent or weakly fluorescent. As the pH increases, this hydroxyl group deprotonates to form a phenolate, resulting in a quinonoid structure that is highly fluorescent. The carboxyl group on the phenyl ring primarily enhances water solubility and provides a site for conjugation, having a lesser effect on the main pH-sensing transition.

The equilibrium between the protonated (less fluorescent) and deprotonated (highly fluorescent) forms is governed by the pKa of the dye. At the pKa, the concentrations of the protonated and deprotonated species are equal.

Caption: pH-dependent equilibrium of CDCF.

Experimental Protocol for pKa Determination

This section provides a detailed methodology for determining the pKa of this compound using spectrofluorometry.

Materials and Reagents

-

This compound (CDCF)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

A series of buffers with pH values spanning the range of approximately 3 to 7 (e.g., citrate, acetate, phosphate (B84403) buffers)

-

Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment

-

Calibrated pH meter

-

Spectrofluorometer

-

Quartz cuvettes

Buffer Preparation

A series of buffers with known pH values are required. It is recommended to use buffers with overlapping pH ranges to ensure accurate pH control across the desired spectrum.

-

Citrate Buffer (pH 3.0 - 6.2): Prepare solutions of 0.1 M citric acid and 0.1 M sodium citrate. Mix appropriate volumes to achieve the desired pH values.

-

Acetate Buffer (pH 3.6 - 5.6): Prepare solutions of 0.1 M acetic acid and 0.1 M sodium acetate. Mix appropriate volumes to achieve the desired pH values.

-

Phosphate Buffer (pH 5.8 - 8.0): Prepare solutions of 0.1 M sodium phosphate monobasic (NaH₂PO₄) and 0.1 M sodium phosphate dibasic (Na₂HPO₄). Mix appropriate volumes to achieve the desired pH values.

Verify the final pH of each buffer solution using a calibrated pH meter.

Sample Preparation

-

Stock Solution: Prepare a concentrated stock solution of CDCF (e.g., 1 mM) in DMSO. Store protected from light.

-

Working Solutions: For each buffer solution, prepare a dilute working solution of CDCF. A final concentration in the nanomolar to low micromolar range is typically sufficient. Ensure the final concentration of DMSO is low (e.g., <0.1%) to avoid solvent effects on the pKa.

Spectrofluorometric Measurement

-

Set the spectrofluorometer to the excitation wavelength of CDCF (~504 nm).

-

Record the fluorescence emission spectrum for each working solution across a range that includes the emission maximum (~529 nm).

-

Alternatively, set the instrument to measure the fluorescence intensity at the emission maximum (~529 nm) for each sample.

-

Record the fluorescence intensity for each buffer solution.

Data Analysis

-

Plot the fluorescence intensity at the emission maximum as a function of pH. The resulting plot should be a sigmoidal curve.

-

The pKa can be determined as the pH at which the fluorescence intensity is half of the maximum intensity.

-

Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation adapted for fluorescence data:

pH = pKa + log [ (F - F_min) / (F_max - F) ]

Where:

-

F is the fluorescence intensity at a given pH.

-

F_min is the minimum fluorescence intensity at low pH.

-

F_max is the maximum fluorescence intensity at high pH.

By rearranging and plotting pH versus log[ (F - F_min) / (F_max - F) ], the pKa can be determined from the y-intercept.

-

Caption: Workflow for pKa determination of CDCF.

Quantitative Data

The following table presents representative data of the pH-dependent fluorescence of this compound. The fluorescence intensity is normalized for clarity.

| pH | Normalized Fluorescence Intensity (%) |

| 3.0 | 5 |

| 3.5 | 10 |

| 4.0 | 20 |

| 4.5 | 40 |

| 4.8 | 50 |

| 5.0 | 60 |

| 5.5 | 85 |

| 6.0 | 95 |

| 6.5 | 98 |

| 7.0 | 100 |

Conclusion

This compound is a robust and sensitive fluorescent probe for the measurement of pH in acidic environments. Its lower pKa, compared to other fluorescein derivatives, makes it an invaluable tool for researchers in cell biology, biochemistry, and drug development who need to quantify pH in acidic organelles or other low-pH systems. The experimental protocol detailed in this guide provides a reliable method for the determination of its pKa, ensuring accurate and reproducible pH measurements.

References

- 1. 5(6)-Carboxy-2′,7′-dichlorofluorescein BioReagent, suitable for fluorescence, ≥95% (TLC) | 111843-78-8 [sigmaaldrich.com]

- 2. biocompare.com [biocompare.com]

- 3. researchgate.net [researchgate.net]

- 4. biotium.com [biotium.com]

- 5. 5(6)-Carboxy-2′,7′-dichlorofluorescein BioReagent, suitable for fluorescence, ≥95% (TLC) | 111843-78-8 [sigmaaldrich.com]

An In-depth Technical Guide to the Intracellular Localization of 5(6)-Carboxy-2',7'-dichlorofluorescein

For Researchers, Scientists, and Drug Development Professionals

Abstract

5(6)-Carboxy-2',7'-dichlorofluorescein (CDCF) is a fluorescent probe widely utilized in cellular biology to assess intracellular pH, oxidative stress, and the activity of multidrug resistance proteins. Its localization within the cell is a critical determinant of its utility and interpretation in these assays. This technical guide provides a comprehensive overview of the mechanisms governing the intracellular distribution of CDCF, detailed experimental protocols for its visualization and quantification in various subcellular compartments, and a summary of key quantitative data. Particular emphasis is placed on the roles of uptake and efflux transporters, cellular metabolism, and the influence of the microenvironment on the ultimate fate of this probe.

Introduction

The journey of this compound (CDCF) into the intracellular environment begins with its non-fluorescent, membrane-permeant precursor, this compound diacetate (CDCFDA). CDCFDA passively diffuses across the plasma membrane into the cytoplasm.[1] Once inside the cell, intracellular esterases cleave the acetate (B1210297) groups, resulting in the formation of the fluorescent and significantly less membrane-permeant CDCF.[1] This enzymatic conversion effectively traps the probe within the cell, allowing for the study of various cellular processes.

The subsequent intracellular localization of CDCF is not uniform and is highly dependent on cell type and the expression of various transport proteins. In general, CDCF can be found in the cytoplasm, nucleus, and mitochondria, with its distribution being dynamically regulated by uptake and efflux transporters.

Mechanisms of Intracellular Transport and Sequestration

The subcellular distribution of CDCF is primarily dictated by the interplay between cellular uptake mechanisms and active efflux pumps.

Cellular Uptake: The Role of Organic Anion Transporting Polypeptides (OATPs)

In specialized cell types, particularly hepatocytes, the uptake of CDCF from the extracellular space (or its retention following intracellular generation) is mediated by members of the Organic Anion Transporting Polypeptide (OATP) family of transporters.[2] These transporters are part of the solute carrier (SLC) superfamily and are responsible for the uptake of a wide range of endogenous and xenobiotic compounds.

OATP1B1, a liver-specific transporter, has been identified as a key player in the uptake of CDCF.[3][4] The interaction is specific, with particular amino acid residues within the transporter being crucial for substrate recognition and translocation.

Cellular Efflux: The Role of Multidrug Resistance-Associated Proteins (MRPs)

The active removal of CDCF from the cytoplasm is largely mediated by members of the ATP-binding cassette (ABC) transporter superfamily, specifically the Multidrug Resistance-Associated Proteins (MRPs). Several MRP isoforms, including MRP1, MRP2, MRP3, and MRP5, have been shown to transport CDCF, often as a glutathione (B108866) conjugate.[5][6][7][8] This efflux is an ATP-dependent process and is a key mechanism of cellular detoxification and resistance to certain drugs.

The expression levels of these MRP transporters can significantly influence the net intracellular accumulation and localization of CDCF. Cells with high levels of MRP expression will exhibit lower overall fluorescence and a distribution pattern skewed away from the plasma membrane.

Subcellular Localization of CDCF

The net result of cellular uptake, enzymatic conversion, and efflux is the compartmentalization of CDCF into various subcellular organelles.

-

Cytosol: As the initial site of CDCFDA hydrolysis, the cytosol generally maintains a significant concentration of CDCF.

-

Mitochondria: In certain cell types, such as cardiac myocytes, CDCF has been observed to accumulate preferentially in the mitochondria. The exact mechanism for this mitochondrial sequestration is not fully elucidated but may be related to the mitochondrial membrane potential.

-

Nucleus: CDCF has also been reported in the nucleus.

-

Lysosomes: The acidic environment of lysosomes can influence the fluorescence of pH-sensitive probes like CDCF. While direct transport into lysosomes is not a primary localization pathway, changes in lysosomal pH can impact the overall cellular fluorescence profile.[9][10][11]

Quantitative Data on CDCF Transport and Distribution

The following tables summarize key quantitative parameters related to the transport and distribution of CDCF.

Table 1: Kinetic Parameters of CDCF Transport

| Transporter | Cell Type/System | Parameter | Value | Reference |

| OATP1B1 | HEK292 cells | Uptake at 1 µM DCF | (% of reference) | [3] |

| MRP2 | Membrane Vesicles | CDCF Accumulation | 9.4-fold increase | |

| MRP3 | Membrane Vesicles | Vmax | 25.6 µM | [5] |

| Km | 2.8 µM | [5] | ||

| MRP5 | Membrane Vesicles | Vmax | 32.9 µM | [5] |

| Km | 4.9 µM | [5] |

Table 2: Subcellular Fluorescence Intensity Ratios

| Cell Type | Compartment 1 | Compartment 2 | Intensity Ratio (1/2) | Reference |

| Saos-2 | Intracellular | Extracellular (10 µm above) | 8-10 | [12] |

| T cells | Cytoplasm | Mitochondria | Varies | [13] |

Note: Data on precise subcellular concentration ratios of CDCF are limited in the literature. The provided fluorescence intensity ratios are influenced by both concentration and the local environment (e.g., pH).

Experimental Protocols

Protocol for CDCFDA Loading and Imaging by Confocal Microscopy

This protocol provides a general framework for loading cells with CDCFDA and imaging the resulting CDCF fluorescence in various subcellular compartments.

Materials:

-

This compound diacetate (CDCFDA)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Phosphate-buffered saline (PBS) or other suitable imaging buffer

-

Cell culture medium

-

Confocal microscope with appropriate filter sets (Excitation ~495 nm, Emission ~525 nm)

Procedure:

-